molecular formula C11H13ClN2O2 B12836977 (3-Aminomethyl-indol-1-yl)acetic acid hydrochloride

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride

Katalognummer: B12836977
Molekulargewicht: 240.68 g/mol
InChI-Schlüssel: HMYZTGNOGUVRJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of (3-Aminomethyl-indol-1-yl)acetic acid hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method involves the condensation of indole with formaldehyde and subsequent reaction with glycine to form the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde. While these compounds share a common indole nucleus, they differ in their functional groups and biological activities. This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

This detailed article provides a comprehensive overview of (3-Aminomethyl-indol-1-yl)acetic acid hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C11H13ClN2O2

Molekulargewicht

240.68 g/mol

IUPAC-Name

2-[3-(aminomethyl)indol-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c12-5-8-6-13(7-11(14)15)10-4-2-1-3-9(8)10;/h1-4,6H,5,7,12H2,(H,14,15);1H

InChI-Schlüssel

HMYZTGNOGUVRJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.